benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves a multi-step process starting from pyrazole-3-carboxylic acids. One common method includes the formation of an amide, followed by pyrazine ring closure, hydrolysis, and dehydration . The reaction conditions often involve the use of reagents such as ammonium acetate in acetic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the availability of starting materials, and maintaining reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Benzyl 2-carboxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Reduction: Benzyl 2-hydroxymethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid .
- 5-Benzyl 2-Ethyl 6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5 (4H)-Dicarboxylate .
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one derivatives .
Uniqueness
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
benzyl 2-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c19-10-13-8-14-9-17(6-7-18(14)16-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,8,10H,6-7,9,11H2 |
InChI Key |
SCVUJCBXFCACES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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